molecular formula C4H7NO B015750 3-Butenamide CAS No. 28446-58-4

3-Butenamide

Cat. No. B015750
CAS RN: 28446-58-4
M. Wt: 85.1 g/mol
InChI Key: ABBZJHFBQXYTLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Butenamide and its derivatives can be synthesized through various methods. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide was described by Valcavi, involving the reaction of 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C (Valcavi, 1974). Furthermore, Lenko et al. (2023) discussed the synthesis of 1,3-butadiynamides, ethynylogous variants of ynamides, and their use as precursors for complex molecular scaffolds (Lenko et al., 2023).

Molecular Structure Analysis

The molecular structure of 3-Butenamide derivatives plays a crucial role in determining their reactivity and applications. The molecular structure and electronic properties of 1,3-butadiynamides have been explored, highlighting their unique helical twisted frontier molecular orbitals (Hel-FMOs) (Lenko et al., 2023).

Chemical Reactions and Properties

3-Butenamide derivatives exhibit diverse chemical reactivities. Himbert and Schlindwein (1992) studied the thermally induced intramolecular reactions of 2-methyl-2,3-butadienamides, demonstrating their ability to undergo Diels-Alder reactions and form various cyclic structures (Himbert & Schlindwein, 1992). Additionally, Doan et al. (2016) explored the optical, electrochemical, and thermal properties of a ynamide compound derived from 1,3-butadiyne-1,4-diamide, highlighting its potential in polymerization processes (Doan et al., 2016).

Physical Properties Analysis

The physical properties of 3-Butenamide derivatives can vary significantly. For example, Mikhlina et al. (2013) investigated two crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, revealing differences in crystal color and luminescence based on molecular interactions (Mikhlina et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Butenamide derivatives are influenced by their molecular structure and reactivity. For example, the study by Himbert and Schlindwein (1992) on 2-methyl-2,3-butadienamides provides insight into the chemoselectivity and reaction velocity of their intramolecular Diels-Alder reactions (Himbert & Schlindwein, 1992).

Scientific Research Applications

  • Cancer Research : 3-Butenamide is utilized in cancer research to explore fundamental mechanisms and enhance methods for cancer prevention, diagnosis, and treatment (Workman et al., 2010).

  • Synthesis of Nitrogen Heterocycles : It is used in the synthesis of nitrogen heterocycles through amide-directed hydrocarbonylation catalyzed by rhodium complexes (Ojima, Korda, & Shay, 1991).

  • Antiarthritic Prodrug : 3-Butenamide serves as a new prodrug for an antiarthritic agent, with effective absorption after oral administration in rats (Patterson, Cheung, & Ernest, 1992).

  • Herbicide Research : In herbicide research, 3-butenanilide inhibits photosystem II electron transport in plants (Eilers et al., 1992).

  • Corrosion Inhibition : This compound can inhibit corrosion of low carbon steel in hydrochloric acid solution (Khalifa & Abdallah, 2011).

  • Anionic Polymerization : 3-Butenamide is involved in anionic polymerization, giving poly(2-methyl-α-alanine) through isomerization of the allyl group and proton transfer from the amide group (Ragazzini, Vandi, & Campadelli, 1970).

  • Drug Discovery Tool : It is mentioned in the context of drug research as a potential tool for drug discovery (Drews, 2000).

  • Antimicrobial and Antileishmanial Activity : Zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide exhibit good antimicrobial and antileishmanial activity (Khan et al., 2021).

  • Formation in Cooked Foods : 3-Butenamide is an intermediate in the formation of acrylamide through the Maillard reaction in certain cooked foods (Stadler et al., 2003).

  • Microwave Synthesis : Microwave irradiation assists in synthesizing butenamides, which have biological activities and applications in medicine and industry (Abdallah & Hefny, 2011).

  • Metabolism Studies : 3-Butenamide is metabolized into four products in rabbits and rats, with implications for human metabolism studies (Canonica, Manitto, Valcavi, & Zonta Bolego, 1968).

Safety And Hazards

The specific safety and hazards information for 3-Butenamide is not available in the search results8910.


Future Directions

There is limited information available on the future directions of 3-Butenamide1112. However, one study reported improved symptoms following bumetanide treatment in children aged 3 to 6 years with autism spectrum disorder12.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

but-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZJHFBQXYTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337280
Record name 3-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenamide

CAS RN

28446-58-4
Record name 3-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The invention may be described with reference to the accompanying drawing. In the sole FIGURE a schematic flow diagram of one embodiment of the process of this invention is depicted. Elongated cylindrical reactor 10 is charged with a bed 11 of particulate sulfonated divinylbenzene-cross-linked polystyrene ion exchange resin. This resin is in the protonated (H+) form. While the resin is shown in a fixed bed configuration in the FIGURE, it will be appreciated that it could be in a stirred or fluidized bed configuration as well. Acetamide, acetaldehyde and water, in appropriate ratios, are continuously fed to the top of the resin bed via valved conduits 12, 14 and 15, respectively. The rate of reactant feed is regulated to provide a WHSV of from 0.01 to 2 kg of acetaldehyde/kg of resin/hour. Heat can be added to or removed from reactor 10 by means not shown as needed to control the reaction remperature, preferably between about 50° C. and about 110° C. A crude reaction product composed principally of water, unreacted acetaldehyde and acetamide, and ethylidine-bis-acetamide is continuously removed via valved conduit 16 to stripper 17. In stripper 17, a reduced pressure, generally from 600 to 200 mm of mercury absolute, is applied along with heat to maintain a bottom temperature of from about 70° to 150° C. Light materials are stripped overhead and are removed via conduit 19. These light materials include principally unreacted acetaldehyde, water and some acetamide. These light materials are condensed and may be discarded or treated to recover acetaldehyde, acetamide and water for recycle. A bottoms product, composed primarily of ethylidene-bis-acetamide and acetamide, is removed via conduit 20 to distillation column 21. Acetamide is taken overhead in column 21, condensed by means not shown, and removed via conduit 22, preferably to recycle to acetamide feed conduit 12. The bottoms product of column 21, composed of ethylidene-bis-acetamide and acetamide, is removed via conduit 24 to cracker 25. Cracker 25 is optionally equipped with agitator 26 and heating means not shown. A surface catalyst, very suitably glass powder, diatomaceous earth or a similar high surface area silicon or oxidic insoluble solid surface catalyst is charged to cracket 25 via conduit 27. The mixture of ethylidene-bis-acetamide and catalyst is heated (and optionally stirred). The cracker conditions are an absolute pressure of 30 to 100 mm of mercury and a temperature of 175° to 220° C. Under these conditions the ethylidene-bis-acetamide cracks to give vinylacetamide and acetamide. These products, as well as any residual acetamide present in the column 21 bottoms, are volatilized at the conditions of cracker 25 and are removed as an overhead via conduit 29. This overhead fraction is condensed and fed to distillation column 30. In column 30 the more volatile vinylacetamide is taken overhead, condensed, and removed as a liquid via conduit 31. Column 30 is generally operated at conditions such as a bottoms temperature of 130° to 180° C. and an absolute pressure of 30 to 100 mm of mercury. A bottoms fraction composed principally of acetamide is isolated and removed via conduit 32. Preferably, as is shown, this acetamide is recycled to feed line 12. There is real reason to remove and recover acetamide in two stages--one before and one after cracking. By so doing, the temperature in the cracker can be held at a high enough level to permit efficient cracking. Cracker 25 is equipped with bottoms take off 28 through which spent catalyst and heavy end byproducts can be withdrawn.
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ethylidine-bis-acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
L Canonica, P Manitto, U Valcavi, NZ Bolego - Journal of Biological …, 1968 - ASBMB
Urine of rabbits and rats treated with large doses of 3-methyl-4-phenyl-3-butenamide (I) was analyzed. Four metabolic products were isolated and identified: 2-hydroxy-3-methyl-4-…
Number of citations: 14 www.jbc.org
XD Xu, XZ Zhang, B Wang, SX Cheng, RX Zhuo… - Colloids and Surfaces B …, 2007 - Elsevier
To investigate the temperature sensitive mechanism and develop temperature sensitive materials, a novel poly(N-isopropyl-3-butenamide) (PNIPBAm) hydrogel was designed and …
U Valcavi - Journal of Labelled Compounds, 1974 - Wiley Online Library
The syntheses of 3‐methyl‐4‐phenyl‐3‐butenamide, an hypolipemic compound, labelled 1‐ 14 C (VIII) and N,N‐dideutero (XI) are described. The 2‐methyl‐3‐phenyl‐2‐propenyl …
AR Deshmukh, H Zhang, TL Duc… - The Journal of Organic …, 1992 - ACS Publications
… N-(4'-methoxyphenyl)-2-carboxamide of 4,7dimethyl-l-(2,,5'-dimethylphenyl)indan 5a (51%) and an inseparable 1:1 mixture of propenamide 6a and iV-(4'methoxyphenyl)-3-butenamide …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
GP Butke, F Jimenz M, J Michalik… - The Journal of …, 1978 - ACS Publications
The reaction of a series of tertiary glycidamides with boron trifluoride etherate in benzene, methylene chloride, or chloroform was studied. The major process observed with (E)-and (-,-…
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
T Yaegashi, S Yodoya, M Nakamura… - Journal of Polymer …, 2004 - Wiley Online Library
Free‐radical homo‐ and copolymerization behavior of N,N‐diethyl‐2‐methylene‐3‐butenamide (DEA) was investigated. When the monomer was heated in bulk at 60 C for 25 h without …
EJ Michael, E AnnáKitchen… - Journal of the Chemical …, 1992 - pubs.rsc.org
2-[4-(1,1-Dimethylethyl)phenyl]thiophene 12 was carboxylated using butyllithium and carbon dioxide to give 5-[4-(1,1-dimethylethyl)phenyl]thiophene-2-carboxylic acid 13. Conversion …
Number of citations: 21 0-pubs-rsc-org.brum.beds.ac.uk
K Takenaka, M Matsui, H Takeshita, M Miya… - e-Journal of Soft …, 2009 - jstage.jst.go.jp
Reversible addition-fragmentation chain transfer (RAFT) polymerization of N, N-diethyl-2-methylene-3-butenamide (DEA), which is a 1, 3-butadiene derivative containing a diethylamide …
Number of citations: 6 www.jstage.jst.go.jp
K Takenaka, N Shibata, S Tsuchida… - e-Journal of Soft …, 2008 - jstage.jst.go.jp
Anionic polymerization of N, N-diethyl-2-methylene-3-butenamide (DEA), which is a 1, 3-butadiene derivative containing a diethylamide function, was carried out in tetrahydrofurane (…
Number of citations: 6 www.jstage.jst.go.jp
OR Khalifa, SM Abdallah - Portugaliae Electrochimica Acta, 2011 - peacta.org
… 3-butenamide 1, N-(N`-phenylbenzenesulphonamido)-3-carboxy-4methyl-4-(4-methylphenyl)-3-butenamide … -4-(4-methylphenyl)-3-butenamide 3, on the corrosion of low carbon steel in …
Number of citations: 32 www.peacta.org

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